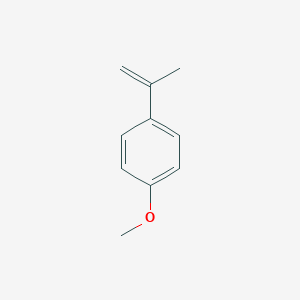

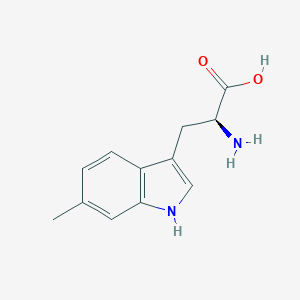

1-Isopropenyl-4-methoxybenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-methoxybenzene-1,3-isophthalamides, involves a structured process to obtain novel anti-platelet drugs. These compounds are synthesized in various series, each with different substituents on the phenyl ring, which could influence the activity and properties of the molecules . Although the synthesis of 1-Isopropenyl-4-methoxybenzene is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related methoxybenzenes has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 1,2-dimethoxybenzene was determined, showing the methoxy groups to be trans and twisted out of the plane . This information is valuable as it provides a basis for understanding how substituents might affect the geometry of the benzene ring in 1-Isopropenyl-4-methoxybenzene.

Chemical Reactions Analysis

The chemical reactivity of methoxybenzenes can be quite diverse. For example, an electrochemical thiocyanation of methoxybenzene (anisole) has been studied, showing high regio- and isomeric-selectivity . This suggests that the methoxy group can direct the functionalization of the benzene ring at specific positions, which could be relevant when considering the reactivity of 1-Isopropenyl-4-methoxybenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzenes are influenced by their molecular structures. The presence of methoxy groups can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, boiling point, and reactivity. The papers provided do not directly discuss the properties of 1-Isopropenyl-4-methoxybenzene, but studies on similar compounds can provide a comparative basis .

Relevant Case Studies

The papers provided do not include case studies on 1-Isopropenyl-4-methoxybenzene. However, they do present case studies on related compounds, such as the anti-platelet aggregation activities of 4-methoxybenzene-1,3-isophthalamides , and the unconventional reaction of diazomethane with a trihydroxy-methyl-nitrobenzene derivative . These studies highlight the potential biological activities and unexpected reactivity that can occur with methoxybenzene derivatives, which could be extrapolated to 1-Isopropenyl-4-methoxybenzene.

Applications De Recherche Scientifique

Oxidation and Hydroperoxide Formation

A study by Zawadiak et al. (2003) explored the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene and its derivatives. This oxidation process resulted in the formation of hydroperoxides, which have various industrial and chemical applications. The oxidizability of these compounds was examined across different temperatures, revealing insights into their chemical behavior and stability under varying conditions (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).

Electrochemical Thiocyanation

Gitkis and Becker (2006) investigated the electrochemical thiocyanation of methoxybenzene, a model for aromatic compounds. The process was highly selective, resulting in 1-methoxy-4-thiocyanatobenzene. This research provides a basis for understanding the electrochemical behavior of similar aromatic compounds, potentially leading to novel applications in chemical synthesis (Gitkis & Becker, 2006).

Volatile Compound Analysis in Grains

Seitz and Ram (2000) identified over 20 volatile methoxybenzene compounds in various grain samples. These compounds were often associated with off-odors in grains. Their study underscores the importance of methoxybenzenes in food quality and safety, particularly in their role in imparting undesirable odors and flavors to grains (Seitz & Ram, 2000).

Kinetics of Liquid-Solid Interface Reactions

Wang et al. (2010) explored the synthesis and kinetics of dichloro-methoxybenzenes from 1,2,4-trichlorobenzene and sodium methoxide. They established kinetic equations for this liquid-solid interface reaction, offering valuable insights into the behavior of these compounds under different reaction conditions. This research is significant for the development of new synthetic routes in organic chemistry (Wang, Liu, Zhu, & Jing, 2010).

Electrochemical Grafting on Si Surfaces

Rappich et al. (2006) investigated the electrochemical grafting of methoxybenzene from diazonium salt solutions, analyzing its effect on silicon surfaces. This study is relevant for understanding the chemical modification of semiconductor surfaces, which is crucial for developing advanced electronic materials and devices (Rappich, Merson, Roodenko, Dittrich, Gensch, Hinrichs, & Shapira, 2006).

Anti-Platelet Aggregation Activities

Liu et al. (2012) described the synthesis and in vitro activities of 4-methoxybenzene-1,3-isophthalamides on anti-platelet aggregation. They identified compounds with significant anti-platelet aggregation activities, suggesting potential applications in medical research and drug development (Liu, Shi, Zhong, Liu, & Liu, 2012).

Gas-Phase Oxidation Kinetics

Gibilisco, Barnes, and Wiesen (2018) conducted a study on the rate coefficients of methoxybenzene and its derivatives reacting with hydroxyl radicals under atmospheric conditions. This research provides insights into the environmental behavior of these compounds, particularly their role in atmospheric chemistry and pollution (Gibilisco, Barnes, & Wiesen, 2018).

Safety And Hazards

The safety symbols for 1-Isopropenyl-4-methoxybenzene according to the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Relevant Papers There are several papers related to 1-Isopropenyl-4-methoxybenzene. One paper discusses the significance, nature, and energetics of weak hydrogen bonding in the crystal structure of a 1-chloro-4-methoxybenzene derivative . Another paper presents a novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction .

Propriétés

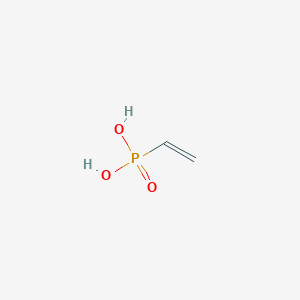

IUPAC Name |

1-methoxy-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTSGGVBLWBSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293411 | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropenyl-4-methoxybenzene | |

CAS RN |

1712-69-2 | |

| Record name | 1-Methoxy-4-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 89344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoestragole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)

![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)